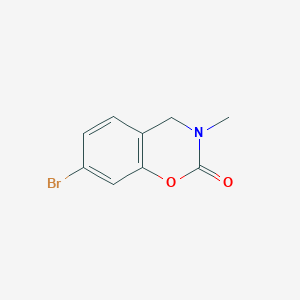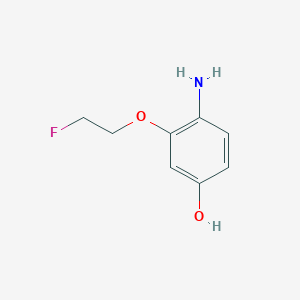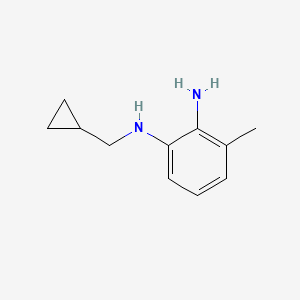
N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine is an organic compound that features a cyclopropylmethyl group attached to a benzene ring substituted with two amine groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.
Attachment to the benzene ring: The cyclopropylmethyl group is then attached to a benzene ring that has been pre-substituted with amine groups. This can be done through a Friedel-Crafts alkylation reaction.
Introduction of the methyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine: Unique due to the presence of both cyclopropylmethyl and methyl groups on the benzene ring.
N1-(cyclopropylmethyl)-benzene-1,2-diamine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
N1-(cyclopropylmethyl)-3-methylbenzene-1,4-diamine: Different substitution pattern on the benzene ring, leading to variations in properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets. The presence of both cyclopropylmethyl and methyl groups can enhance its stability and binding affinity in various applications.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-N-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-8-3-2-4-10(11(8)12)13-7-9-5-6-9/h2-4,9,13H,5-7,12H2,1H3 |
InChI Key |
KXMGDZFEOSXZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


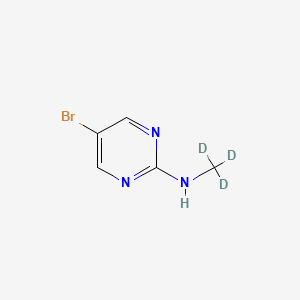


![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
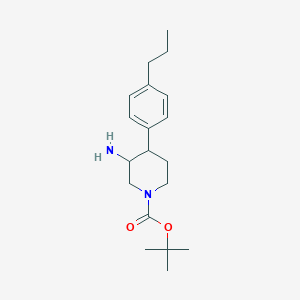
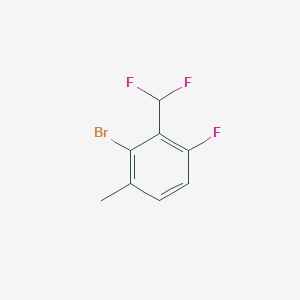
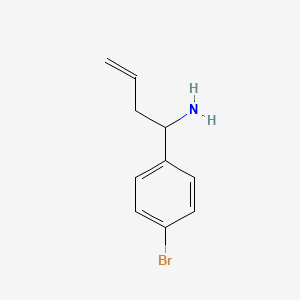
![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)



